molecular formula C24H19N3O B5234199 6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one

6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one

Cat. No.: B5234199
M. Wt: 365.4 g/mol
InChI Key: OWGJPVANSPEPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is a compound that features a benzotriazole moiety attached to a cyclohexenone ring with two phenyl groups. Benzotriazole derivatives are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one typically involves the reaction of benzotriazole with a suitable cyclohexenone derivative under specific conditions. One common method involves the use of a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the benzotriazole moiety is introduced onto the cyclohexenone ring.

Industrial Production Methods

Industrial production of benzotriazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one involves its interaction with molecular targets through its benzotriazole moiety. The benzotriazole group can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize radicals and anions, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one is unique due to its specific structure, which combines the benzotriazole moiety with a cyclohexenone ring and two phenyl groups. This unique structure imparts distinct physicochemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

6-(benzotriazol-1-yl)-3,5-diphenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O/c28-23-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(23)27-22-14-8-7-13-21(22)25-26-27/h1-14,16,20,24H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGJPVANSPEPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)C=C1C2=CC=CC=C2)N3C4=CC=CC=C4N=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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